(1S,2S)-1,2-dihydronaphthalene-1,2-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-1,2-dihydronaphthalene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUHWUSUBHNZCG-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C(C=CC2=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2[C@@H]([C@H](C=CC2=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926599 | |
| Record name | 1,2-Dihydronaphthalene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771-16-4, 13011-97-7 | |
| Record name | rel-(1R,2R)-1,2-Dihydro-1,2-naphthalenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-1,2-Dihydro-1,2-naphthalenediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Naphthalenediol, 1,2-dihydro-, (1S-trans)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013011977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dihydronaphthalene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-trans-1,2-Dihydro-1,2-naphthalenediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANS-1,2-DIHYDRO-1,2-NAPHTHALENEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8A9YQL2YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Stereoisomeric Variants: Cis vs. Trans Diols
The stereochemistry of dihydronaphthalene-diols critically influences their stability, reactivity, and biological roles:
- (1S,2S)-Cis-1,2-Dihydronaphthalene-1,2-diol : This isomer is central to bacterial PAH catabolism, where it is formed via cis-dihydroxylation of naphthalene by enzymes like naphthalene 1,2-dioxygenase. It undergoes further dehydrogenation to produce 1,2-dihydroxynaphthalene, a precursor to salicylate in metabolic pathways .
- Trans-1,2-Dihydronaphthalene-1,2-diol : In contrast, trans-diols (e.g., (1R,2R)-1,2-dihydronaphthalene-1,2-diol) are metabolites of PAHs in vertebrates, formed via cytochrome P450-mediated oxidation. These trans-diols are less stable under acidic conditions and often conjugate with glutathione or glucuronic acid for detoxification .
Structural Analogs in Degradation Pathways
Limonene-Derived Diols
Compounds like (1S,2S,4R)-limonene-1,2-diol are intermediates in limonene degradation by Rhodococcus erythropolis. These diols exhibit enantiomer-specific pathways, with (1S,2S,4R) and (1R,2R,4S) isomers leading to distinct downstream metabolites . Unlike the planar naphthalene-derived diols, limonene-diols feature a bicyclic terpene backbone, altering their solubility and enzymatic processing.
Substituted Dihydronaphthalene-Diols
Methyl and dimethyl derivatives (e.g., trans-6-methyl-1,2-dihydronaphthalene-1,2-diol) have been synthesized for use as analytical standards. Substituents enhance steric hindrance, reducing stability during gas chromatography. For instance, trans-6-methyl analogs decompose on GC columns, whereas unsubstituted trans-diols remain intact .
Functional Comparison with Dehydrogenated Derivatives
Naphthalene-1,2-diol (1,2-dihydroxynaphthalene) is the fully aromatic derivative of (1S,2S)-1,2-dihydronaphthalene-1,2-diol. Key differences include:
- Reactivity : Naphthalene-1,2-diol undergoes rapid oxidation and polymerization due to its aromatic hydroxyl groups, whereas the dihydronaphthalene-diol is more stable and serves as a transient metabolite .
- Applications : Naphthalene-1,2-diol is used in synthetic chemistry and dye production, while the dihydro form is primarily a biochemical intermediate .
Role in Environmental Bioremediation
This compound is critical in bacterial PAH degradation. For example, Pseudomonas species convert naphthalene to this diol via Reaction 1 (dioxygenation), followed by dehydrogenation (Reaction 2) to initiate mineralization . This pathway is leveraged in bioremediation strategies to detoxify PAH-contaminated environments.
Q & A
Q. What are the primary synthetic routes for (1S,2S)-1,2-dihydronaphthalene-1,2-diol?
The compound is synthesized via Sharpless asymmetric dihydroxylation , which employs osmium tetroxide (OsO₄) and chiral ligands (e.g., (DHQ)₂PHAL) to achieve high enantiomeric excess (e.e. >90%). Reaction conditions include co-oxidants like N-methylmorpholine N-oxide (NMO) and solvents such as tert-butanol. This method ensures stereochemical control, critical for applications in asymmetric catalysis .
| Method | Catalyst System | Solvent | e.e. (%) |
|---|---|---|---|
| Sharpless Dihydroxylation | OsO₄ + (DHQ)₂PHAL ligand | t-BuOH | 92–98 |
Q. How is the stereochemistry of this compound confirmed?
Stereochemical confirmation relies on X-ray crystallography and chiral HPLC . For example, X-ray structures of enzyme-substrate complexes (e.g., naphthalene 1,2-dioxygenase) reveal binding conformations, while chiral HPLC with cellulose-based columns resolves enantiomers using hexane/isopropanol mobile phases .
Q. What spectroscopic techniques are used for structural elucidation?
- NMR : ¹H and ¹³C NMR identify hydroxyl and dihydronaphthalene protons (e.g., δ 4.5–5.5 ppm for vicinal diols).
- IR : O-H stretches (~3200–3400 cm⁻¹) confirm diol functionality.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular weight verification (C₁₀H₁₀O₂: m/z 162.0681) .
Q. What role does this compound play in asymmetric synthesis?
It serves as a chiral building block for pharmaceuticals, enabling stereoselective synthesis of epoxides, ketones, and ligands for transition-metal catalysts. For example, it is a precursor to naphthoquinones with anticancer activity .
Advanced Research Questions
Q. How does stereochemistry influence enzymatic interactions?
Enzymes like naphthalene 1,2-dioxygenase exhibit strict stereoselectivity. The (1S,2S) enantiomer binds to the active site via hydrogen bonds with Val209 and Leu307, positioning the substrate for regioselective oxidation. In contrast, (1R,2R) diastereomers fail to form reactive conformations, leading to metabolic inefficiency .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Challenges include matrix interference (e.g., urinary metabolites) and low concentrations (<1 ng/mL). Solutions:
- LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C₆-labeled analog).
- Solid-phase extraction (SPE) using C18 cartridges to isolate the diol from biological fluids .
| Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
|---|---|---|---|
| Urine | 0.2 | 0.5 | 85–92 |
Q. How can computational modeling predict reactivity?
Density Functional Theory (DFT) calculates transition-state energies and frontier molecular orbitals to predict regioselectivity in oxidation reactions. For example, DFT studies show that the (1S,2S) configuration lowers the activation energy for epoxidation by 15 kcal/mol compared to (1R,2R) .
Q. How do conflicting data on metabolic stability arise?
Discrepancies often stem from in vitro vs. in vivo models . In vitro liver microsomes may overestimate stability due to absent systemic factors (e.g., plasma protein binding). Cross-validation using stable isotope tracing in animal models resolves such conflicts .
Data Contradictions and Resolution
- Stereochemical Activity : notes that (1S,2S) enantiomers are metabolically active, while (1R,2R) forms are inert in enzyme assays. Resolve via crystallographic docking studies to confirm binding poses .
- Analytical Sensitivity : Urinary biomarker studies () report higher sensitivity for 1,2-DHN than 1-/2-naphthol, but inter-laboratory variability exists. Standardize protocols using NIST reference materials .
Methodological Recommendations
- Synthesis : Optimize Sharpless conditions using continuous flow reactors for scalability and reduced OsO₄ waste .
- Analysis : Pair LC-MS/MS with molecularly imprinted polymers (MIPs) to enhance selectivity in complex matrices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
